molecular formula C17H16ClN3O2S B2430059 N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1798511-72-4

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2430059
CAS No.: 1798511-72-4
M. Wt: 361.84
InChI Key: BNVXPRHDSZSXIQ-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. These compounds are known for their diverse pharmacological activities, including anticancer potential

Mechanism of Action

While the specific mechanism of action for “N-(2-(3-chlorophenyl)-2-methoxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is not available, benzo[c][1,2,5]thiadiazoles have been researched for use in photovoltaics or as fluorescent sensors . They are part of electron donor-acceptor (D-A) systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves a multi-step process. One common method includes the base-catalyzed substitution reaction to prepare substituted amine-linked and ether-linked boronic acid pinacol ester derivatives . This is followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile or electrophile employed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S/c1-17(23-2,12-4-3-5-13(18)9-12)10-19-16(22)11-6-7-14-15(8-11)21-24-20-14/h3-9H,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVXPRHDSZSXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=NSN=C2C=C1)(C3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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